molecular formula C23H37IO2 B13837318 4-Iodo-I(2),I(2)-dimethylbenzenepentadecanoic acid CAS No. 104426-55-3

4-Iodo-I(2),I(2)-dimethylbenzenepentadecanoic acid

Cat. No.: B13837318
CAS No.: 104426-55-3
M. Wt: 472.4 g/mol
InChI Key: COJKCRQZSGYQAF-UHFFFAOYSA-N
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Description

15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid is a synthetic organic compound characterized by the presence of an iodophenyl group attached to a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid typically involves the iodination of a precursor compound. One common method involves the use of a tin precursor and iodine-131, with Chloramine-T as an oxidant. The reaction is carried out at room temperature, yielding the desired product with high radiochemical purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the principles of organic synthesis and radiochemistry are applied to scale up the production. The use of automated synthesis modules and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodophenyl group to other functional groups, such as phenyl or alkyl groups.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid involves its interaction with specific molecular targets. In radiopharmaceutical applications, the compound is metabolized in the body, and the radioactive iodine allows for imaging of metabolic processes. The iodophenyl group plays a crucial role in the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

    15-(4-Iodophenyl)pentadecanoic acid: A closely related compound with similar applications in radiopharmaceuticals.

    4-Iodophenylacetic acid: Another iodinated compound used in organic synthesis and radiochemistry.

    3-(2-Iodophenyl)propionic acid: Utilized in the synthesis of radiolabeled compounds for medical imaging.

Uniqueness

15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid is unique due to its specific structural features, such as the dimethylpentadecanoic acid backbone, which imparts distinct chemical and biological properties. Its high radiochemical purity and stability make it particularly valuable in radiopharmaceutical applications .

Properties

CAS No.

104426-55-3

Molecular Formula

C23H37IO2

Molecular Weight

472.4 g/mol

IUPAC Name

15-(4-iodophenyl)-3,3-dimethylpentadecanoic acid

InChI

InChI=1S/C23H37IO2/c1-23(2,19-22(25)26)18-12-10-8-6-4-3-5-7-9-11-13-20-14-16-21(24)17-15-20/h14-17H,3-13,18-19H2,1-2H3,(H,25,26)

InChI Key

COJKCRQZSGYQAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O

Origin of Product

United States

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